molecular formula C20H22N2O4 B6571992 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide CAS No. 922052-89-9

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide

Cat. No.: B6571992
CAS No.: 922052-89-9
M. Wt: 354.4 g/mol
InChI Key: PLMFPRSQSDFOAM-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide is a synthetic organic compound featuring a tetrahydroquinoline core fused with a benzamide moiety. The molecule includes a 1-ethyl substituent at the nitrogen of the tetrahydroquinoline ring and 3,5-dimethoxy groups on the benzamide aromatic ring.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-4-22-18-7-6-15(9-13(18)5-8-19(22)23)21-20(24)14-10-16(25-2)12-17(11-14)26-3/h6-7,9-12H,4-5,8H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMFPRSQSDFOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to related molecules. Below is a detailed analysis of key analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Core Structure Key Substituents Known Applications/Properties
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide (Target Compound) ~370.4 (estimated) Tetrahydroquinoline + benzamide 1-ethyl (tetrahydroquinoline); 3,5-dimethoxy (benzamide) No direct data; inferred pesticidal potential
N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide (Isoxaben) 411.3 Isoxazole + benzamide 1-ethyl-1-methylpropyl (isoxazole); 2,6-dimethoxy (benzamide) Herbicide (cellulose biosynthesis inhibitor)
2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide; acetic acid 227.31 Tetrahydroquinoline + ethanimidamide 2-oxo-tetrahydroquinoline; ethanimidamide substituent Building block for synthesis
N-(3,4-dichlorophenyl) propanamide (Propanil) 218.1 Propanamide 3,4-dichlorophenyl Herbicide (photosynthesis inhibitor)

Key Observations

Structural Similarities: The target compound shares the tetrahydroquinoline framework with 2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide , but differs in the substitution pattern. Isoxaben also incorporates a benzamide group but replaces the tetrahydroquinoline with an isoxazole ring. The 2,6-dimethoxy configuration in isoxaben contrasts with the 3,5-dimethoxy arrangement in the target compound, which may alter binding affinity in biological systems.

Functional Implications: The 3,5-dimethoxybenzamide group is a common pharmacophore in agrochemicals, as seen in herbicides like isoxaben . This suggests the target compound could interact with similar biological targets (e.g., plant cell wall biosynthesis enzymes).

Synthetic Utility: Compounds like 2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide are marketed as building blocks, indicating that the tetrahydroquinoline scaffold is synthetically versatile. The target compound’s ethyl and methoxy groups could be modified to optimize activity in future studies.

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